REACTION_SMILES
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[CH3:2][c:3]1[c:4]([CH2:14][O:15][c:16]2[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:24])[OH:25])[cH:20][cH:21]2)[n:5][c:6](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[o:7]1.[Na:1].[S:26]([Cl:27])([Cl:28])=[O:29]>>[CH3:2][c:3]1[c:4]([CH2:14][O:15][c:16]2[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:25])[Cl:28])[cH:20][cH:21]2)[n:5][c:6](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[o:7]1
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Name
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Cc1oc(-c2ccccc2)nc1COc1ccc(S(=O)(=O)O)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1oc(-c2ccccc2)nc1COc1ccc(S(=O)(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1oc(-c2ccccc2)nc1COc1ccc(S(=O)(=O)Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |